Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate

Medicinal Chemistry Building Blocks Protecting Groups

tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate is a functionalized azetidine building block utilized in medicinal chemistry for the synthesis of complex molecules. The compound features a four-membered N-heterocyclic ring protected by a tert-butyloxycarbonyl (Boc) group, with a 3-ethoxyphenoxy substitution at the 3-position.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 2206966-53-0
Cat. No. B1484535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate
CAS2206966-53-0
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC=C1)OC2CN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H23NO4/c1-5-19-12-7-6-8-13(9-12)20-14-10-17(11-14)15(18)21-16(2,3)4/h6-9,14H,5,10-11H2,1-4H3
InChIKeyZYLOYDFQUXIVBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate (CAS 2206966-53-0) for Research


tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate is a functionalized azetidine building block utilized in medicinal chemistry for the synthesis of complex molecules. The compound features a four-membered N-heterocyclic ring protected by a tert-butyloxycarbonyl (Boc) group, with a 3-ethoxyphenoxy substitution at the 3-position . This specific substitution pattern is of interest in drug discovery programs targeting sphingosine-1-phosphate (S1P) receptors and soluble epoxide hydrolase (sEH), where phenoxy-azetidine motifs have been shown to modulate biological activity [1]. Its primary value proposition to a procurement scientist lies in its role as a late-stage intermediate that provides a specific vector for further derivatization, distinguishing it from simpler azetidine analogs.

Why CAS 2206966-53-0 Cannot Be Substituted with Other Azetidine Building Blocks


Substituting this compound with a close analog like 3-(3-ethoxyphenoxy)azetidine (CAS 1219963-85-5, lacking the Boc group) or tert-butyl 3-(4-amino-3-ethoxyphenoxy)azetidine-1-carboxylate would lead to a different synthetic outcome or final molecule. The presence of the Boc protecting group is critical for orthogonal synthesis strategies; its removal under acidic conditions is a standard step that must be planned. More critically, the specific 3-ethoxyphenoxy substitution pattern is a result of a structure-activity relationship (SAR) exploration, where the ethoxy group's steric and electronic properties can directly impact target binding [1]. Using a methoxy or a halogen-substituted analog would alter the lipophilicity and metabolic stability profile, potentially invalidating the pharmacological hypothesis being tested [2].

Quantitative Evidence Guide for Differentiating tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate


Boc Protection Enables Orthogonal Deprotection vs. Free Amine Analogs

The target compound, being Boc-protected, can be directly used in reactions where a free amine would be incompatible, such as with strong bases or nucleophiles. The deprotected analog, 3-(3-ethoxyphenoxy)azetidine (CAS 1219963-85-5), requires an additional protection step before such chemistry can be performed. This represents a quantifiable synthetic efficiency gain, saving at least one synthesis step .

Medicinal Chemistry Building Blocks Protecting Groups

Structural Specificity for sEH and S1P Receptor Target Classes

Patents from Hoffmann-La Roche and Allergan describe phenoxy-azetidine series where the 3-ethoxyphenoxy group is explicitly claimed. In the sEH inhibitor series (US10377744), a compound with an identical core but different substitution pattern (Compound 36) exhibited a Ki of 0.0800 nM [1]. While not the same compound, this establishes the class potential. The presence of the 3-ethoxy group on the phenoxy ring is critical for activity, as SAR studies in analogous S1P modulator patents demonstrate that moving the ethoxy group from the 3- to the 4-position or replacing it with a methoxy group leads to at least a 10-fold loss in potency in certain chemotypes [2].

Soluble Epoxide Hydrolase S1P Receptors Structure-Activity Relationship

Molecular Complexity and Physicochemical Property Space

Compared to the simpler building block 1-Boc-3-ethoxyazetidine (CAS 1314985-57-3, MW ~201 Da, clogP ~1.0), the target compound (MW ~307 Da, clogP ~2.8) resides in a distinctly higher and more appropriate lipophilicity space for CNS or intracellular targets, as it features an additional phenyl ring . The 3-ethoxyphenoxy motif adds significant molecular complexity and potential for π-stacking interactions not possible with the aliphatic ethoxy analog. This is a quantifiable differentiation in terms of property forecast indices, where a clogP of ~2.8 is closer to the optimal range (1-3) for CNS drugs compared to ~1.0 [1].

Drug Design Lipophilicity Physicochemical Properties

Target Applications for tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate in R&D Pipelines


Synthesis of sEH Inhibitor Clinical Candidates

This building block is ideally suited for synthesizing late-stage analogs of sEH inhibitors, a target for cardiovascular and inflammatory diseases. As evidenced by the sub-nanomolar Ki values achievable in this series, a medicinal chemist can use tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate to rapidly access compounds for in vivo proof-of-concept studies [1]. The Boc-protected starting material directly feeds into amide couplings with elaborated acids, a key step in constructing the inhibitor's core.

S1P Receptor Modulator Library Synthesis

For immunomodulation programs targeting sphingosine-1-phosphate receptors, this specific building block provides the phenoxy-azetidine core that is the hallmark of a potent series from Allergan [2]. It avoids the need to synthesize the core from scratch, shaving weeks off the synthesis of a focused library intended to optimize the phenoxy substitution pattern. The compound's 3-ethoxy group is a key vector for tuning selectivity against the S1P receptor subtypes [2].

Fragment-Based Drug Discovery (FBDD) Elaboration

The compound's size (MW ~307) and the presence of a protected secondary amine make it a high-value 'fragment growing' reagent. A fragment hit occupying a hydrophobic pocket can be rapidly elaborated by coupling to this azetidine scaffold via Buchwald-Hartwig or Ullmann-type coupling, or through simple alkylation after deprotection. This allows a fragment-to-lead team to efficiently explore the chemical space around the initial hit, with the differentiation evidence in Section 3 showing its advantage over non-substituted or simpler azetidine counterparts in achieving balanced lipophilicity.

Quote Request

Request a Quote for tert-Butyl 3-(3-ethoxyphenoxy)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.